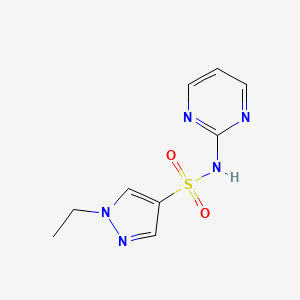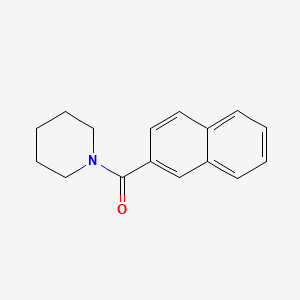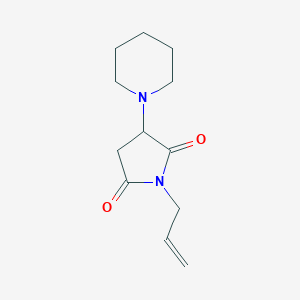
1-ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that combines a pyrazole ring with a sulfonamide group and a pyrimidine moiety
Preparation Methods
The synthesis of 1-ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Pyrimidine Moiety: This can be done through nucleophilic substitution reactions where the pyrazole-sulfonamide intermediate reacts with pyrimidine derivatives.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with biological macromolecules.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 1-ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole and pyrimidine rings can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor functions, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds such as:
1-Ethyl-N-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide: This compound has a pyridine ring instead of a pyrimidine ring, which may affect its binding affinity and specificity.
1-Ethyl-N-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, potentially altering its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
1-ethyl-N-pyrimidin-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-2-14-7-8(6-12-14)17(15,16)13-9-10-4-3-5-11-9/h3-7H,2H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFTWQAEYAWTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5428429.png)
![N'-[4-(3-chloropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5428433.png)
![(4aS*,8aR*)-1-isobutyl-6-[N-(2-methoxyethyl)-N-methylglycyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428447.png)
![2-ethyl-6-[4-(4-methylpiperazin-1-yl)pentanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5428450.png)
![methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428451.png)
![2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B5428458.png)
![ETHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE](/img/structure/B5428465.png)
![7-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5428467.png)



![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5428503.png)
![N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428519.png)
![3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5428521.png)
